ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate

Description

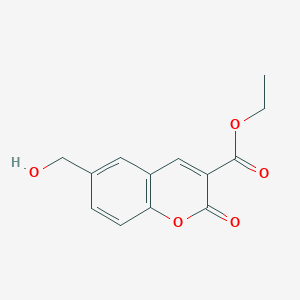

Ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chromene core (benzene fused with a pyrone ring) substituted with a hydroxymethyl (-CH$2$OH) group at position 6 and an ethyl ester (-COOEt) at position 3 (Figure 1). Its molecular formula is C${13}$H${12}$O$5$, with a molecular weight of 248.23 g/mol .

Properties

IUPAC Name |

ethyl 6-(hydroxymethyl)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-17-12(15)10-6-9-5-8(7-14)3-4-11(9)18-13(10)16/h3-6,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKJRALGZCZICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)CO)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: 6-(carboxymethyl)-2-oxo-2H-chromene-3-carboxylate.

Reduction: Ethyl 6-(hydroxymethyl)-2-hydroxy-2H-chromene-3-carboxylate.

Substitution: Ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Positional Effects : Substitution at position 6 vs. 7 (e.g., 6-methoxy vs. 7-methoxy) alters electronic distribution and steric interactions, which may influence binding to biological targets like enzymes .

Halogenation : Bromine at position 6 (C${12}$H$9$BrO$_4$) introduces electronegativity and bulk, which could affect reactivity and metabolic stability .

Physical and Spectroscopic Properties

Table 2: Physical Properties

Biological Activity

Ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by a chromene ring system with various substituents. Its structure can be represented as follows:

This compound is noted for its potential antioxidant and anti-inflammatory properties, making it a candidate for various therapeutic applications.

Antioxidant Activity

Studies have shown that this compound exhibits notable antioxidant activity. It has been demonstrated to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition can lead to reduced inflammation in various models of disease.

Anticancer Potential

This compound has been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, the compound may inhibit tumor growth by disrupting signaling pathways associated with cancer cell proliferation.

The biological activity of this compound is believed to involve multiple molecular targets:

- Enzyme Inhibition : The compound interacts with various enzymes linked to oxidative stress and inflammation.

- Signaling Pathway Modulation : It may modulate pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

- Gene Expression Regulation : this compound can influence the expression of genes involved in antioxidant defense mechanisms.

Case Studies

- Antioxidant Evaluation : A study conducted on human lymphocytes showed that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls.

- Anti-inflammatory Activity : In an animal model of arthritis, administration of this compound led to a marked decrease in paw swelling and histological signs of inflammation .

- Anticancer Research : A recent investigation into its effects on breast cancer cells revealed that this compound induced apoptosis through mitochondrial pathways, demonstrating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | Antimicrobial, Anticancer | Enzyme inhibition |

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Moderate anti-inflammatory | Cytokine modulation |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Antioxidant | Free radical scavenging |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via base-catalyzed condensation of phenolic precursors (e.g., 6-hydroxymethylsalicylaldehyde) with ethyl acetoacetate. A common protocol involves dissolving reactants in ethanol with sodium ethoxide, followed by reflux (60–80°C) for 4–6 hours. Yields (~60–75%) depend on substituent reactivity and solvent polarity . Microwave-assisted synthesis can enhance reaction efficiency (e.g., 20-minute cycles at 100°C), reducing side-product formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., hydroxymethyl at C6: δ 4.5–5.0 ppm for -CHOH; carbonyl at C2: δ 160–165 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures, revealing planarity of the chromene core and intermolecular hydrogen bonds (e.g., O-H···O between hydroxymethyl and carbonyl groups) .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., 15–20% H-bond contribution in ethyl chromene derivatives) .

Advanced Research Questions

Q. How do substituent modifications at C6 influence biological activity in chromene derivatives?

- Structure-Activity Relationship (SAR) Analysis :

- Hydroxymethyl (-CHOH) : Enhances solubility and hydrogen-bonding capacity, improving interactions with enzymes like 15-lipoxygenase (15-LOX-1) (IC ~10–20 μM) .

- Methoxy (-OCH) : Increases lipophilicity, favoring blood-brain barrier penetration (e.g., neuroprotective activity in analogs) .

- Halogens (e.g., -Cl) : Electron-withdrawing effects stabilize π-stacking with aromatic residues in receptor pockets .

- Table : Key Substituent Effects

Q. How can hydrogen-bonding networks in crystal structures inform drug design?

- Graph Set Analysis : Ethyl chromene derivatives exhibit D^2$$_2(8) motifs (two donor/two acceptor H-bonds) stabilizing supramolecular assemblies. For example, O-H···O bonds between hydroxymethyl and carboxylate groups create infinite chains, enhancing thermal stability (decomposition >250°C) .

Q. What strategies resolve contradictions in reported bioactivity data for chromene analogs?

- Case Study : Discrepancies in IC values for 15-LOX-1 inhibition (e.g., 10 μM vs. 25 μM) arise from assay conditions (pH, substrate concentration). Standardizing protocols (e.g., pH 7.4, 25°C) and using computational docking (AutoDock Vina) to validate binding modes (ΔG < -8 kcal/mol) reduces variability .

Q. What computational methods predict the pharmacokinetic profile of ethyl 6-(hydroxymethyl) derivatives?

- Methodology :

- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ~90 Å, LogP ~2.5) with potential CNS permeability (BBB score ~0.8).

- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability, critical for antioxidant activity .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for regioselective hydroxymethylation?

- Design : Use a fractional factorial design (DoE) varying temperature (50–100°C), solvent (ethanol vs. DMF), and catalyst (NaOH vs. KCO). HPLC-MS monitors regioselectivity (C6 vs. C8 substitution). Ethanol/KCO at 80°C maximizes C6 selectivity (85:15 ratio) .

Q. What analytical techniques validate purity for pharmacological studies?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.